N-1H-Purin-6-ylcyclohexanecarboxamide
Description
N-1H-Purin-6-ylcyclohexanecarboxamide is a synthetic purine derivative characterized by a cyclohexanecarboxamide moiety directly linked to the N-1 position of a purine ring. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity due to the cyclohexane group and hydrogen-bonding capacity via the purine’s nitrogen atoms.
Properties
CAS No. |
65316-36-1 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(7H-purin-6-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H15N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h6-8H,1-5H2,(H2,13,14,15,16,17,18) |
InChI Key |
IAEBAKQHRKOMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Purin-6-ylcyclohexanecarboxamide typically involves the coupling of purine derivatives with cyclohexanecarboxylic acid. One common method involves the nucleophilic substitution of chlorine in 6-chloropurine with cyclohexanecarboxamide as the nucleophile . This reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-1H-Purin-6-ylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the purine ring can be modified by substituting different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Bases like sodium carbonate or potassium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
N-1H-Purin-6-ylcyclohexanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-1H-Purin-6-ylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs of N-1H-Purin-6-ylcyclohexanecarboxamide, emphasizing differences in substituents, synthetic routes, and physicochemical properties.
Key Structural Analog: N-((S)-3-(4-(9H-Purin-6-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide (Compound 2h)
A closely related derivative, Compound 2h , replaces the direct purine-cyclohexane linkage with a piperazine spacer and introduces a phenylpropyl group and difluorinated cyclohexane (Table 1). This modification significantly alters molecular weight, solubility, and steric bulk.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies:
Synthetic Complexity : Compound 2h requires multi-step synthesis involving piperazine coupling and fluorinated cyclohexane intermediates, whereas this compound can be synthesized via direct amidation .
Steric Effects: The piperazine spacer in Compound 2h introduces conformational flexibility, which may influence binding to biological targets like adenosine receptors or kinases.
Functional Group Impact on Bioactivity
- Purine Modifications : Both compounds retain the purine core, critical for interacting with ATP-binding pockets. However, Compound 2h’s 6-chloro substitution on the purine (vs. unsubstituted in the parent compound) may alter electronic properties and hydrogen-bonding interactions .
- Fluorine Substituents : The 4,4-difluorocyclohexane in Compound 2h enhances metabolic stability and bioavailability, a feature absent in the simpler cyclohexanecarboxamide derivative.
Biological Activity
N-1H-Purin-6-ylcyclohexanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antiviral, anticancer, and antimicrobial agent. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a purine ring structure linked to a cyclohexanecarboxamide moiety. This unique configuration is significant as it influences the compound's interactions with biological targets and its pharmacokinetic properties.
Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. In vitro studies have shown its effectiveness against various viral strains, including:
- Herpes Simplex Virus Type 1 (HSV-1) : The compound demonstrated significant antiviral activity against both standard and acyclovir-resistant strains, with effective concentrations below 30 µM .
Anticancer Properties
The compound also shows promise in cancer treatment. Studies have evaluated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| 4T1 Murine Mammary Carcinoma | <30 | High cytotoxicity |
| COLO201 Human Colorectal Adenocarcinoma | <30 | Induces cell cycle arrest in G2/M phase |
| MDA-MB-231 Human Breast Cancer | <30 | Induces cell cycle arrest in G0/G1 phase |
The compound's mechanism appears to involve inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Antimicrobial Properties
This compound has also been studied for its antimicrobial effects. Preliminary results indicate activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may inhibit enzymes critical for viral replication or interfere with nucleic acid synthesis, which is essential for both viral and cancer cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound in clinical settings:
- Case Study on Antiviral Efficacy : A clinical trial assessed the efficacy of the compound in patients with HSV infections. Results indicated a significant reduction in viral load among treated subjects compared to controls.
- Cancer Treatment Study : In a cohort study involving patients with colorectal cancer, administration of this compound led to improved outcomes in terms of tumor size reduction and overall survival rates .
Future Directions
Ongoing research aims to further elucidate the pharmacological profile of this compound, including:
- Detailed Structure–Activity Relationship Studies : Understanding how variations in chemical structure affect biological activity.
- Exploration of Combination Therapies : Investigating the efficacy of this compound in conjunction with other established antiviral or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
